6,2'-Dihydroxyflavone 6,2'-Dihydroxyflavone
Brand Name: Vulcanchem
CAS No.: 92439-20-8
VCID: VC21336531
InChI: InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H
SMILES: C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

6,2'-Dihydroxyflavone

CAS No.: 92439-20-8

Cat. No.: VC21336531

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

6,2'-Dihydroxyflavone - 92439-20-8

CAS No. 92439-20-8
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H
Standard InChI Key YCGXYGWBHFKQHY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O

Chemical Structure and Physical Properties

6,2'-Dihydroxyflavone is a flavonoid compound characterized by a yellow crystalline appearance. The compound features hydroxyl groups at positions 6 and 2' of the basic flavone structure, which significantly influences its biological activities. This specific positioning of hydroxyl groups plays a crucial role in determining its receptor interactions and pharmacological effects.

Physical Characteristics

6,2'-Dihydroxyflavone exhibits distinctive solubility properties that impact its bioavailability and application potential. It demonstrates good solubility in organic solvents while showing limited water solubility, which is consistent with many flavonoid compounds.

Table 1: Physical and Chemical Properties of 6,2'-Dihydroxyflavone

PropertyValue/Description
CAS Number92439-20-8
AppearanceYellow crystal
SolubilitySoluble in ethanol, acetone, and ether; slightly soluble in water
Molecular WeightCharacteristic of flavonoid compounds
StructureFlavone backbone with hydroxyl groups at positions 6 and 2'

Analytical Detection Methods

The analysis of 6,2'-dihydroxyflavone primarily employs high-performance liquid chromatography-mass spectrometry (HPLC-MS) techniques. This analytical approach offers high sensitivity and specificity, enabling accurate identification and quantification of the compound in various matrices.

Table 2: Analytical Methods for 6,2'-Dihydroxyflavone Detection

Analytical MethodAdvantagesApplication
HPLC-MSHigh sensitivity and specificityQuantification in plant extracts and biological samples
Optimized extractionEnhanced accuracy and stabilitySample preparation prior to analysis

Pharmacological Properties

6,2'-Dihydroxyflavone demonstrates significant pharmacological activities, with its most notable effect being antagonism of GABAA receptors. This property distinguishes it from other flavonoids and contributes to its unique neurological effects.

GABAA Receptor Antagonism

One of the most well-characterized activities of 6,2'-Dihydroxyflavone is its role as a novel antagonist of GABAA receptors. Studies have demonstrated its high-affinity binding to benzodiazepine sites on these receptors, resulting in modulation of GABAergic neurotransmission.

Table 3: GABAA Receptor Interaction Parameters

ParameterValueComparative Reference
Ki for [3H]-flunitrazepam binding37.2±4.5 nM Indicates high-affinity binding
GABA current reduction73.6±1.9% of control (at 5 μM) Compared to 65.9±3.0% by 1 μM FG-7142
GABA EC50 shiftFrom 47.6 to 59.7 μM Indicates competitive antagonism

The binding properties of 6,2'-Dihydroxyflavone suggest it functions as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This is evidenced by its ability to inhibit [3H]-flunitrazepam binding to rat cerebral cortex membranes with a Ki of 37.2±4.5 nM.

Electrophysiological studies have demonstrated that co-application of 5 μM 6,2'-Dihydroxyflavone reduces GABA-induced currents to 73.6±1.9% of control values. Additionally, the compound shifts the GABA dose-response curve, increasing the EC50 from 47.6 to 59.7 μM, which further supports its antagonistic properties.

Additional Biological Activities

Beyond its neurological effects, 6,2'-Dihydroxyflavone exhibits several other beneficial biological activities, including:

  • Anti-inflammatory properties, potentially useful in treating inflammatory conditions

  • Anticancer effects, suggesting possible applications in oncology research

  • Neuroprotective activities, indicating potential benefits in neurodegenerative disorders

These diverse activities position 6,2'-Dihydroxyflavone as a compound of interest for multiple therapeutic applications, although more research is needed to fully characterize these effects.

Structure-Activity Relationships

The positioning of hydroxyl groups in flavone structures significantly impacts their pharmacological properties. Studies comparing different flavone derivatives have provided valuable insights into the structure-activity relationships governing their interactions with GABAA receptors.

Importance of 6-Substitution

Research has demonstrated that the substitution at position 6 in flavones is a critical determinant of their efficacy at GABAA receptors. Flavone analogs differing only at position 6 exhibit drastically different pharmacological properties, highlighting the significance of this position for receptor interactions.

Table 5: Comparative Efficacy of Related Flavones at GABAA Receptors

CompoundSubstitution PatternGABAA Receptor Activity
6,2'-DihydroxyflavoneHydroxyl groups at positions 6 and 2'Negative modulator
2'-HydroxyflavoneHydroxyl group at position 2' onlyNeutralizing modulator
6-BromoflavoneBromine at position 6Positive modulator
6-ChloroflavoneChlorine at position 6Neutralizing modulator
6-FluoroflavoneFluorine at position 6Neutralizing modulator

A comparative study of flavones with different 6-substitutions revealed that 6,2'-dihydroxyflavone functions as a negative modulator of GABAA receptors, while the structurally similar 2'-hydroxyflavone acts as a neutralizing modulator. This difference in efficacy underscores the impact of the hydroxyl group at position 6.

Structure-Efficacy Relationship Insights

Research suggests that the size and electronic properties of substituents at position 6 significantly influence binding affinity and efficacy. Specifically:

These structure-efficacy relationships provide valuable guidance for the development of flavone-based therapeutics targeting GABAA receptors with specific efficacy profiles.

Analytical Applications and Research Methods

The analysis of 6,2'-dihydroxyflavone in various matrices requires sophisticated analytical approaches. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the predominant method for detection and quantification.

Sample Preparation and Analysis

Effective extraction and purification steps are crucial for accurate analysis of 6,2'-dihydroxyflavone. Optimized protocols enhance the precision and stability of analytical results, particularly when dealing with complex biological matrices.

A typical workflow for 6,2'-dihydroxyflavone analysis involves:

  • Sample collection and preservation

  • Extraction optimization based on matrix type

  • Purification to remove interfering compounds

  • HPLC-MS analysis with appropriate calibration

  • Data analysis and interpretation

Method Validation Parameters

Analytical methods for 6,2'-dihydroxyflavone quantification should be validated according to established parameters to ensure reliability and reproducibility of results.

Table 6: Key Validation Parameters for 6,2'-Dihydroxyflavone Analysis

ParameterImportanceTypical Requirements
SpecificityEnsures selective detectionNo interfering peaks at retention time
LinearityConfirms proportional responseR² > 0.99 across expected concentration range
PrecisionMeasures reproducibilityRSD < 5% for replicate analyses
AccuracyAssesses trueness of resultsRecovery between 95-105%
LOD/LOQDetermines sensitivityDependent on application requirements

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